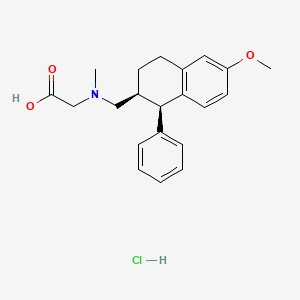

Org 25935

説明

特性

CAS番号 |

949588-40-3 |

|---|---|

分子式 |

C21H26ClNO3 |

分子量 |

375.9 g/mol |

IUPAC名 |

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1 |

InChIキー |

SDTLOODMXMDJFX-JKSHRDEXSA-N |

異性体SMILES |

CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |

正規SMILES |

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |

外観 |

Solid powder |

他のCAS番号 |

1146978-08-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid Org 25935 Org-25935 Org25935 SCH 900435 |

製品の起源 |

United States |

Foundational & Exploratory

Org 25935: A Technical Guide to its Mechanism of Action in the Prefrontal Cortex

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the mechanism of action of Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT-1), with a specific focus on its effects within the prefrontal cortex (PFC).

Core Mechanism of Action

This compound, also known as SCH-900435, is a synthetic compound that functions as a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2][3] GlyT-1 is a sodium and chloride-dependent transporter protein located on the presynaptic terminals of neurons and on surrounding glial cells, particularly astrocytes, in the forebrain.[4][5] Its primary role is the reuptake of glycine from the synaptic cleft, thereby regulating the extracellular concentration of this amino acid.[4]

The mechanism of action of this compound in the prefrontal cortex is centered on its ability to enhance N-methyl-D-aspartate (NMDA) receptor function through the following cascade:

-

Inhibition of GlyT-1: this compound binds to GlyT-1, blocking the reuptake of glycine from the synaptic cleft.

-

Increased Synaptic Glycine: This inhibition leads to a localized increase in the extracellular concentration of glycine.[6]

-

Potentiation of NMDA Receptors: Glycine acts as a mandatory co-agonist at the glycine binding site (also known as the GlyB site) on the NR1 subunit of the NMDA receptor.[4] By increasing the availability of glycine, this compound enhances the probability of NMDA receptor channel opening upon glutamate binding, thus potentiating NMDA receptor-mediated neurotransmission.[1][4]

This potentiation of NMDA receptor function in the prefrontal cortex is thought to underlie the compound's potential therapeutic effects in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[7]

Signaling Pathway

The signaling pathway for this compound's action in a prefrontal cortex glutamatergic synapse is illustrated below.

Caption: Signaling pathway of this compound in a prefrontal cortex synapse.

Quantitative Data

| Parameter | Target | Species | Value | Reference(s) |

| IC₅₀ | GlyT-1 | Not Specified | 100 nM | [2] |

| IC₅₀ | GlyT-1 | Rat | 162 nM | [6] |

| Selectivity | GlyT-2 | Not Specified | Negligible action | [2][5] |

| In Vivo Effect | Glycine Levels (Striatum) | Rat | ~50-80% increase with 6 mg/kg i.p. | [5] |

| In Vivo Effect | Glycine Levels (Frontal Cortex) | Rat | Dose-dependent increase | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard and likely protocols for characterizing the mechanism of action of this compound.

GlyT-1 Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the GlyT-1 transporter.

-

Tissue Preparation: Membranes are prepared from cells stably expressing human GlyT-1 or from brain tissue known to have high GlyT-1 density (e.g., cortex or thalamus). The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled GlyT-1 specific ligand (e.g., [³H]-NFPS), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through. The filters are then washed multiple times with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known GlyT-1 inhibitor and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis in the Prefrontal Cortex

This protocol measures the effect of this compound on extracellular glycine concentrations in the PFC of awake, freely moving rats.

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period to achieve a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into collection vials.

-

Drug Administration: Following the collection of stable baseline samples, this compound (or vehicle) is administered systemically (e.g., intraperitoneally). Sample collection continues for several hours post-administration.

-

Analysis of Glycine Levels: The concentration of glycine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

-

Data Analysis: Glycine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration for each animal.

In Vivo Electrophysiology in the Prefrontal Cortex

This protocol, based on studies with the similar GlyT-1 inhibitor NFPS[1], assesses the effect of this compound on the firing rate of PFC neurons.

-

Animal Preparation: A rat is anesthetized, and a recording electrode is stereotaxically lowered into the medial prefrontal cortex. An iontophoretic multi-barrel electrode may be used to apply NMDA locally.

-

Neuronal Recording: Extracellular single-unit recordings are obtained from putative pyramidal neurons in the PFC. The baseline firing rate of a neuron is recorded.

-

NMDA-Evoked Firing: The response of the neuron to the local application of NMDA via iontophoresis is recorded to establish a baseline NMDA-evoked firing rate.

-

Drug Administration: this compound is administered systemically (e.g., via intravenous infusion or intraperitoneal injection).

-

Post-Drug Recording: The spontaneous and NMDA-evoked firing of the same neuron is continuously recorded following the administration of this compound.

-

Data Analysis: The firing rate (spikes/second) of the neuron before and after drug administration is compared. The potentiation of NMDA-evoked firing is quantified by comparing the number of spikes elicited by NMDA before and after this compound administration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo electrophysiology experiment to test the effect of this compound on NMDA-evoked neuronal firing in the prefrontal cortex.

Caption: Workflow for in vivo electrophysiology of this compound in the PFC.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. ORG-25935 - Wikipedia [en.wikipedia.org]

- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impacts of forebrain neuronal glycine transporter 1 disruption in the senescent brain: Evidence for age-dependent phenotypes in Pavlovian learning - PMC [pmc.ncbi.nlm.nih.gov]

Org 25935: An In-Depth Technical Guide on its Indirect Modulation of the NMDA Receptor Co-agonist Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Org 25935, focusing on its mechanism of action related to the N-methyl-D-aspartate (NMDA) receptor. While not a direct ligand for the NMDA receptor co-agonist site, this compound indirectly modulates its function through potent and selective inhibition of the glycine transporter 1 (GlyT-1). This guide details the quantitative data available for its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.

Mechanism of Action: Indirect Co-agonist Site Modulation

This compound, also known as SCH 900435, is a synthetic compound that acts as a selective inhibitor of the glycine transporter GlyT-1[1]. GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[2]. Glycine is an essential co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is necessary for the receptor to be activated by glutamate[3].

By inhibiting GlyT-1, this compound effectively increases the concentration of glycine in the synaptic space. This elevated synaptic glycine level leads to enhanced occupancy of the co-agonist binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission. This indirect potentiation of NMDA receptor function is the primary mechanism through which this compound exerts its pharmacological effects. The compound has been investigated for its potential therapeutic applications in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia[4].

Quantitative Data: GlyT-1 Inhibition

The potency of this compound as a GlyT-1 inhibitor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the drug required to inhibit 50% of the glycine uptake activity.

| Compound | Parameter | Value | Assay System |

| This compound | IC50 | 100 nM | Glycine Transporter 1 (GlyT-1) Inhibition Assay[5][6] |

| This compound | IC50 | 162 nM | Radioligand binding in rat brain regions[7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Glycine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing the GlyT-1 transporter.

Objective: To determine the IC50 value of this compound for GlyT-1.

Materials:

-

CHO-K1 cells stably overexpressing human GlyT-1a transporter.[9]

-

[³H]Glycine (radiolabeled glycine).

-

Assay buffer (e.g., modified HEPES buffer, pH 7.4).[2]

-

Test compound (this compound) at various concentrations.

-

Non-specific binding inhibitor (e.g., high concentration of non-labeled glycine, such as 10 mM).[2]

-

Scintillation fluid and a scintillation counter.

-

Multi-well plates (e.g., 384-well format for higher throughput).[9]

Procedure:

-

Cell Preparation: Cryopreserved CHO-K1/hGlyT1a cells are thawed and plated in multi-well plates and cultured to form a confluent monolayer.

-

Assay Initiation: The growth medium is removed, and the cells are washed multiple times with the assay buffer.[10]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or the vehicle control.

-

Glycine Uptake: [³H]Glycine is added to each well to initiate the uptake reaction. The final concentration of [³H]Glycine is typically kept at or below its Km value for the transporter (e.g., 50 nM).[2]

-

Incubation: The plates are incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for glycine uptake.[2]

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Glycine.[10]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added to each well. The amount of [³H]Glycine taken up by the cells is quantified by measuring the radioactivity using a scintillation counter.[10]

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled glycine) from the total uptake. The percentage of inhibition for each concentration of this compound is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of NMDA receptor-mediated currents by this compound in neurons.

Objective: To assess the functional enhancement of NMDA receptor activity due to GlyT-1 inhibition by this compound.

Materials:

-

Brain slices from a suitable animal model (e.g., rat or mouse) or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) for brain slice recordings.

-

Internal solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and a microscope.

-

NMDA receptor agonists (e.g., NMDA and glycine).

-

AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor currents.

-

GABA-A receptor antagonist (e.g., picrotoxin) to block inhibitory currents.

-

This compound.

Procedure:

-

Slice/Cell Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Place the slice or coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.

-

Whole-Cell Configuration: Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage Clamp: Clamp the neuron at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs). To study NMDA receptors specifically, the holding potential can be depolarized (e.g., +40 mV) to relieve the magnesium block, or recordings can be performed in magnesium-free aCSF.

-

Isolation of NMDA Currents: Perfuse the slice with a solution containing an AMPA receptor antagonist and a GABA-A receptor antagonist to pharmacologically isolate NMDA receptor-mediated currents.

-

Baseline Recording: Evoke synaptic NMDA currents by electrical stimulation of afferent fibers or record spontaneous miniature NMDA EPSCs. Establish a stable baseline recording.

-

Application of this compound: Bath-apply this compound at a known concentration and continue to record NMDA receptor-mediated currents.

-

Data Analysis: Measure the amplitude and/or frequency of the NMDA currents before and after the application of this compound. An increase in the amplitude or charge transfer of the NMDA receptor-mediated current in the presence of this compound indicates a potentiation of receptor function due to the inhibition of glycine reuptake.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow for electrophysiological assessment of this compound.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. physoc.org [physoc.org]

- 4. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Org 25935 in Rodent Models: A Technical Overview

Despite a comprehensive search of publicly available scientific literature, detailed quantitative pharmacokinetic (PK) and bioavailability data for the glycine transporter 1 (GlyT1) inhibitor, Org 25935 (also known as SCH-900435), in rodent models remains elusive. This technical guide summarizes the available information regarding its administration and observed effects in preclinical studies and outlines the general experimental protocols typically employed for such investigations.

While specific values for key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability are not documented in the reviewed literature, existing studies do provide some context for its use in rodent research.

In Vivo Administration and Observed Effects in Rodent Models

This compound has been primarily investigated for its potential as a treatment for neurological and psychiatric disorders. In rodent studies, the compound is most commonly administered via the intraperitoneal (i.p.) route.

A notable observation from pharmacodynamic studies is that a 6 mg/kg i.p. dose of this compound in rats is reported to increase striatal extracellular glycine levels by approximately 50-80% for a duration of about 2.5 hours. This indicates that the compound effectively crosses the blood-brain barrier and engages its target, leading to a measurable neurochemical effect within a specific timeframe. However, this information describes the pharmacodynamic effect of the drug rather than its own concentration in the bloodstream.

General Experimental Protocols for Rodent Pharmacokinetic Studies

While specific protocols for this compound are not available, the following represents a standard methodology for determining the pharmacokinetic profile of a compound in rodent models, such as rats or mice.

Animal Models

-

Species: Typically Sprague-Dawley or Wistar rats, or CD-1 or C57BL/6 mice.

-

Health Status: Healthy, adult animals of a specific sex (often male to avoid hormonal cycle variations) and weight range.

-

Acclimation: Animals are acclimated to the laboratory environment for a set period before the study.

-

Housing: Maintained under controlled conditions of temperature, humidity, and light-dark cycles with ad libitum access to food and water, unless fasting is required for the study.

Dosing and Administration

-

Routes of Administration:

-

Intravenous (IV) Bolus or Infusion: Typically administered via a cannulated tail vein or jugular vein to determine the drug's distribution and elimination characteristics without the influence of absorption. This is essential for calculating absolute bioavailability.

-

Oral (PO) Gavage: Used to assess oral absorption and bioavailability.

-

Intraperitoneal (IP) Injection: A common route in preclinical studies, though it can lead to more variable absorption compared to oral or intravenous routes.

-

-

Dose Formulation: The compound is dissolved or suspended in a suitable vehicle (e.g., saline, polyethylene glycol, carboxymethylcellulose).

-

Dose Levels: Multiple dose levels may be tested to assess dose proportionality.

Sample Collection

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points after drug administration.

-

Common sampling sites include the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein) for stress-free and repeated sampling.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin).

-

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.

-

Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and stability to ensure reliable results.

Pharmacokinetic Analysis

-

Software: Specialized pharmacokinetic software (e.g., WinNonlin, Phoenix) is used to analyze the plasma concentration-time data.

-

Parameters Calculated:

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

F% (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

-

Logical Workflow for a Typical Rodent Pharmacokinetic Study

Below is a Graphviz diagram illustrating the general workflow of a preclinical pharmacokinetic study in a rodent model.

Caption: General workflow of a rodent pharmacokinetic study.

Conclusion

While the specific pharmacokinetic profile of this compound in rodent models is not publicly documented, the established methodologies for conducting such studies provide a clear framework for how this data would be generated. The existing literature confirms the central nervous system activity of this compound in rats following intraperitoneal administration, but a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties would require dedicated pharmacokinetic studies with detailed bioanalytical data. Researchers in drug development would need to either conduct these studies internally or have access to proprietary data from the manufacturer to fully characterize the pharmacokinetic behavior of this compound in preclinical models.

A Technical Guide to the Preclinical Evidence for Org 25935 in Alcohol Dependence Models

Introduction: Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT1), has been investigated as a potential pharmacotherapy for alcohol dependence.[1] By blocking GlyT1, this compound increases extracellular glycine levels in key brain regions. Glycine plays a dual role in neurotransmission, acting as an agonist at inhibitory glycine receptors (GlyRs) and as a necessary co-agonist at excitatory N-methyl-D-aspartate receptors (NMDARs).[2] This mechanism is thought to counteract alcohol's effects on the brain's reward system, particularly the ethanol-induced elevation of dopamine in the nucleus accumbens (nAc), a process implicated in the reinforcing properties of alcohol and the development of addiction.[2][3][4] This technical guide provides an in-depth summary of the preclinical evidence for this compound in animal models of alcohol dependence, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

Core Mechanism of Action and Signaling Pathway

This compound selectively inhibits the GlyT1 protein, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic nerve terminals and glial cells.[3][4] This inhibition leads to an increase in extracellular glycine concentrations in brain regions such as the nucleus accumbens and frontal cortex.[2][5] The elevated glycine levels are hypothesized to modulate alcohol's effects through two primary pathways:

-

Glycine Receptors (GlyRs): Increased glycine can enhance the activity of inhibitory GlyRs. Evidence suggests that GlyRs in the nucleus accumbens are an access point for ethanol to the mesolimbic dopamine system.[2][6] By increasing glycinergic tone, this compound may dampen the downstream effects of alcohol on this system.

-

NMDA Receptors (NMDARs): As a co-agonist at the NMDAR glycine site, elevated glycine can modulate glutamatergic neurotransmission.

The primary therapeutic hypothesis is that by increasing accumbal glycine, this compound prevents the surge in dopamine release that is typically induced by ethanol consumption.[2][5][6] This action is believed to reduce the reinforcing effects of alcohol, thereby decreasing motivation to drink.

Experimental Protocols

The preclinical efficacy of this compound was primarily evaluated using voluntary alcohol consumption models in rats.

1. Animal Models:

-

Wistar Rats: Male adult Wistar rats were commonly used.[3] They were often sub-categorized based on their baseline ethanol preference (EP) during continuous access to 6% (v/v) ethanol and water:

-

EP>60: High-preferring rats with an ethanol preference greater than 60%.

-

EP<60: Low-preferring rats with an ethanol preference less than 60%.

-

-

Alko-Alcohol (AA) Rats: A specific line of rats genetically selected for high alcohol preference was used for pharmacogenetic comparison.[2][5]

2. Alcohol Consumption Paradigm:

-

Two-Bottle Free-Choice, Limited Access: The most common paradigm involved giving rats a free choice between two bottles, one containing an ethanol solution and the other containing tap water.[3][4]

-

Ethanol Concentration: The ethanol concentration was gradually increased to 6% for Wistar rats and up to 10% for AA rats.[2]

-

Access Period: To model binge-like drinking, access to the fluids was typically limited to a 2.5-hour session per day.[2][3][4] This duration was chosen to align with the pharmacokinetic profile of this compound, which increases striatal glycine for approximately 2.5 hours.[2]

-

-

Alcohol Deprivation Effect (ADE): To model relapse-like behavior, an alcohol deprivation period (e.g., 14 days) was introduced after a stable period of drinking. Following deprivation, alcohol was reintroduced, and the effect of this compound on the subsequent intake was measured.[3]

3. Drug Administration:

-

Compound: this compound or a vehicle control was administered.

-

Dosing: Doses typically ranged from 1.5 mg/kg to 6 mg/kg.[3]

-

Timing: The drug was administered approximately 40 minutes prior to the start of the daily fluid access session.[3][4]

4. Measured Outcomes:

-

Ethanol Intake: Measured in grams of pure ethanol consumed per kilogram of body weight (g/kg/day).

-

Water Intake: Measured in milliliters per kilogram of body weight (ml/kg/day).

-

Ethanol Preference: Calculated as the percentage of the volume of ethanol solution consumed relative to the total fluid intake.

-

Neurobehavioral Effects: Animals were observed for potential side effects, such as sedation or central nervous system (CNS) depression.[2][5]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound (6 mg/kg, i.p.) on Ethanol Intake in Wistar Rats

| Rat Strain (Ethanol Preference) | Condition | Vehicle Control (Ethanol Intake, g/kg) | This compound (Ethanol Intake, g/kg) | Outcome |

| EP>60 (High-Preferring) | Initial Treatment (Days 4-15) | ~1.2 - 1.5 | ~0.4 - 0.6 | Significant reduction (p < 0.0001)[3] |

| EP>60 (High-Preferring) | Post-Deprivation (Days 30-37) | ~1.5 - 1.8 | ~0.8 - 1.0 | Significant reduction (p = 0.0351)[3] |

| EP<60 (Low-Preferring) | Initial Treatment (Days 4-15) | ~0.8 - 1.0 | ~0.3 - 0.5 | Significant reduction (p = 0.0008)[3][7] |

| EP<60 (Low-Preferring) | Post-Deprivation (Days 30-36) | ~1.0 - 1.2 | ~0.5 - 0.7 | Significant reduction (p = 0.0040)[3][7] |

Note: Values are approximate based on graphical data from the cited studies. The key finding is the statistically significant and robust decrease in ethanol intake across different rat populations and experimental phases.

Table 2: Dose-Dependent Effects and Strain Comparison

| Animal Model | This compound Dose (mg/kg) | Effect on Ethanol Intake | Effect on Water Intake | Observed Side Effects |

| Wistar Rats | 6 | Significant Decrease [3][5] | No significant effect[3][4] | Minimal / Not reported |

| Wistar Rats | 3 | Reduced effect compared to 6 mg/kg[3] | No significant effect[5] | Minimal / Not reported |

| Wistar Rats | 1.5 | Non-significant difference from vehicle[3] | Not reported | Not reported |

| AA Rats (High-Preferring) | 6 | Significant Decrease [2][5] | Significant Decrease [2][5] | Strong CNS-depressive effects, sedation [2][5] |

| AA Rats (High-Preferring) | 3 | Continued reduction in intake | Continued reduction in intake | Side effects persisted, leading to study withdrawal[2][5] |

Summary of Preclinical Findings and Clinical Translation

-

Reduction of Alcohol Consumption: Systemic administration of this compound produces a robust, dose-dependent, and long-lasting decrease in voluntary ethanol intake and preference in male Wistar rats.[3][4] This effect was observed in both high- and low-preferring animals.

-

Attenuation of Relapse-Like Behavior: The compound effectively reduced the surge in alcohol consumption that occurs after a period of forced abstinence (the alcohol deprivation effect), suggesting potential utility in preventing relapse.[3][4]

-

Reversibility: The effects of this compound on alcohol intake were reversible, with consumption levels returning to baseline after the cessation of treatment.[3]

-

Pharmacogenetic Differences: The effects of this compound were highly dependent on the genetic background of the animals. While effective and well-tolerated in Wistar rats, it induced severe CNS-depressive side effects in the genetically alcohol-preferring AA rats, indicating a narrow therapeutic window and highlighting the importance of genetic factors.[2][5]

-

Clinical Translation Failure: Despite the highly promising and consistent preclinical data in Wistar rats, a randomized, double-blind, placebo-controlled clinical trial in alcohol-dependent patients was terminated early. An interim futility analysis revealed that this compound demonstrated no benefit over placebo in preventing relapse to heavy drinking.[8]

The preclinical evidence for this compound in specific rodent models of alcohol dependence was strong, consistently demonstrating its ability to decrease alcohol intake and attenuate relapse-like drinking. The proposed mechanism, involving the inhibition of GlyT1 and subsequent modulation of the mesolimbic dopamine system, provided a solid neurobiological rationale. However, the stark contrast between these promising animal studies and the negative results in human clinical trials underscores the significant translational gap in addiction medicine. The findings from AA rats, which pointed to a narrow therapeutic index and potential for adverse effects, may have foreshadowed some of the challenges in applying this mechanism broadly in a heterogeneous human population. The story of this compound serves as a critical case study for researchers and drug development professionals, illustrating that even robust preclinical efficacy in standard models does not guarantee clinical success for alcohol use disorder.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. academic.oup.com [academic.oup.com]

- 4. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 25935: A GlyT-1 Inhibitor's Role in Modulating Striatal Dopamine Release

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Org 25935 (also known as SCH 900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] Developed by Organon International, its primary mechanism of action is the blockade of GlyT-1, leading to an increase in extracellular concentrations of glycine in key brain regions, including the striatum.[3][4] Glycine is a crucial neurotransmitter that acts as an inhibitory agonist at strychnine-sensitive glycine receptors (GlyRs) and as an essential co-agonist at strychnine-insensitive sites on N-methyl-D-aspartate (NMDA) receptors. By elevating synaptic glycine, this compound was investigated for its therapeutic potential in conditions with hypothesized glutamatergic dysregulation, such as schizophrenia, and for its ability to modulate brain reward pathways, particularly in alcohol dependence.[5][6]

This technical guide provides a comprehensive overview of the preclinical evidence detailing the role of this compound in modulating dopamine release within the striatum, a critical hub for reward, motivation, and motor control. It synthesizes quantitative data, outlines detailed experimental methodologies, and visualizes the proposed neurobiological pathways.

Core Mechanism of Action: GlyT-1 Inhibition

The primary molecular target of this compound is the GlyT-1 protein, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This action terminates glycinergic neurotransmission. This compound acts as a non-competitive inhibitor of this transporter.[7] Its inhibition of GlyT-1 leads to a dose-dependent elevation of extracellular glycine levels in the brain.[3]

| Pharmacological Property | Value | Reference |

| Target | Glycine Transporter 1 (GlyT-1) | [1][6] |

| IC50 | 100 nM | [2] |

| Selectivity | Negligible action on GlyT-2 | [2][4] |

Modulation of Striatal Dopamine Release

A significant body of research demonstrates that this compound directly influences the mesolimbic dopamine system. Administration of the compound, either systemically or locally into the nucleus accumbens (nAc), a key component of the ventral striatum, results in an elevation of basal extracellular dopamine levels.[8][9][10] This effect, however, has been consistently observed in a subpopulation of the animals tested, suggesting a variable response phenotype.[8][10]

The tables below summarize the quantitative impact of this compound on both glycine and dopamine levels as observed in preclinical microdialysis studies.

Table 1: Effect of Systemic this compound Administration on Extracellular Glycine and Dopamine

| Dose (i.p.) | Brain Region | Change in Glycine | Change in Dopamine | Animal Model | Reference |

|---|---|---|---|---|---|

| 3 mg/kg | Dialysate | +25% | Not specified | Rat | [3] |

| 6 mg/kg | Dialysate | +80% | Not specified | Rat | [3] |

| 10 mg/kg | Dialysate | +130% | Not specified | Rat | [3] |

| 6 mg/kg | Nucleus Accumbens | +87% | Increased in a subpopulation (38-52% of rats) | Wistar Rat |[10] |

Table 2: Effect of Local this compound Perfusion on Nucleus Accumbens Dopamine

| Concentration | Change in Dopamine | Animal Model | Reference |

|---|

| 100 µM | +26% (peak increase) | Wistar Rat |[7][8] |

Proposed Signaling Pathway for Dopamine Modulation

Research suggests that the dopamine-elevating effect of this compound is not mediated by its influence on NMDA receptors but rather through its action on inhibitory glycine receptors (GlyRs).[8][9] The prevailing hypothesis posits a multi-step signaling cascade within the nucleus accumbens and its connections to the ventral tegmental area (VTA), the origin of mesolimbic dopamine neurons.

The proposed pathway is as follows:

-

GlyT-1 Inhibition: this compound blocks GlyT-1 in the nAc, causing extracellular glycine levels to rise.

-

GlyR Activation: The elevated glycine activates inhibitory GlyRs located on GABAergic medium spiny neurons (MSNs). These neurons project from the nAc to the VTA, where they exert an inhibitory tone on dopamine neurons.[7][8]

-

GABAergic Neuron Hyperpolarization: Activation of GlyRs, which are ligand-gated chloride channels, leads to hyperpolarization of the GABAergic MSNs.

-

Disinhibition of VTA Neurons: The hyperpolarization reduces the firing rate of these inhibitory neurons, thereby decreasing the release of GABA in the VTA. This "disinhibits" the VTA dopamine neurons.[7]

-

Increased Dopamine Release: Freed from the tonic GABAergic inhibition, the VTA dopamine neurons increase their firing rate, resulting in elevated dopamine release in their projection targets, including the nucleus accumbens.[7]

This hypothesis is strongly supported by experiments showing that the dopamine-activating effect of this compound is blocked by local administration of the GlyR antagonist strychnine, but is unaffected by a systemic NMDA receptor glycine site antagonist (L-701,324).[8][9]

Interaction with Ethanol-Induced Dopamine Release

This compound's modulation of the dopamine system is particularly evident in its interaction with ethanol. Ethanol is known to increase dopamine release in the nAc, an effect central to its reinforcing properties. Studies show that pretreatment with this compound prevents or significantly attenuates the dopamine elevation typically induced by ethanol.[8][10] In the subpopulation of rats that respond to this compound with an increase in basal dopamine, a subsequent ethanol challenge fails to produce any further significant rise in dopamine.[10] This suggests that by pre-emptively activating the dopamine system via the GlyR-GABA pathway, this compound creates a ceiling effect or an occlusion, whereby the mechanisms targeted by ethanol are no longer able to further stimulate dopamine release.[8][10]

Table 3: Interaction of this compound and Ethanol on Nucleus Accumbens Dopamine Release

| Pre-treatment | Challenge | Peak Dopamine Increase | Animal Model | Reference |

|---|---|---|---|---|

| Vehicle | Ethanol (2.5 g/kg, i.p.) | +35% | Wistar Rat | [10] |

| This compound (6 mg/kg, i.p.) - Non-Responders | Ethanol (2.5 g/kg, i.p.) | +19% | Wistar Rat | [10] |

| This compound (6 mg/kg, i.p.) - Responders | Ethanol (2.5 g/kg, i.p.) | +2% (non-significant) | Wistar Rat | [10] |

| this compound (100 µM, local) - Responders | Ethanol (local perfusion) | No further increase | Wistar Rat |[8] |

Key Experimental Protocols

The findings described above were primarily generated using in vivo microdialysis in freely moving rats. This technique allows for the continuous sampling of extracellular neurochemicals in specific brain regions of awake, behaving animals.

Protocol: In Vivo Microdialysis and Dopamine Quantification

-

Stereotaxic Surgery: Under anesthesia, guide cannulas for the microdialysis probes are stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed a post-operative recovery period.

-

Microdialysis Procedure:

-

Probe: A microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula into the nAc.

-

Perfusion: The probe is continuously perfused with a Ringer solution (e.g., 140 mM NaCl, 1.2 mM CaCl2, 3.0 mM KCl, 1.0 mM MgCl2) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

-

Equilibration: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.

-

-

Drug Administration:

-

Systemic: this compound (e.g., 6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[10]

-

Local: this compound (e.g., 100 µM) or antagonists like strychnine (10-20 µM) are dissolved in the Ringer solution and administered directly into the nAc via the probe (reverse microdialysis).[8]

-

-

Sample Collection: The resulting dialysate, containing extracellular fluid from the nAc, is collected at regular intervals (e.g., every 20 minutes) into vials.

-

Neurochemical Analysis:

-

Method: Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9][10]

-

Procedure: Samples are injected into the HPLC system, where dopamine is separated on a reverse-phase column and then oxidized at an electrode, generating a current that is proportional to its concentration.

-

-

Data Analysis: Dopamine levels are typically expressed as a percentage change from the average baseline concentration established before drug administration. Statistical analyses (e.g., ANOVA) are used to determine significant effects.[8]

Summary and Conclusion

The GlyT-1 inhibitor this compound modulates striatal dopamine release through a distinct and elegant mechanism. By increasing extracellular glycine in the nucleus accumbens, it activates inhibitory glycine receptors on GABAergic projection neurons.[7][9] This action disinhibits VTA dopamine neurons, leading to an increase in basal dopamine release in the striatum.[7] This neurochemical effect is potent enough to occlude the dopamine-releasing properties of ethanol, a finding that provided the rationale for its investigation as a treatment for alcohol dependence.[10] While this compound did not ultimately demonstrate sufficient efficacy in human clinical trials for schizophrenia or alcoholism, the preclinical research into its mechanism of action has provided invaluable insights into the role of the striatal glycine system as a powerful modulator of the mesolimbic dopamine pathway.[5][11] These findings continue to inform the development of novel therapeutic strategies targeting glycinergic signaling for a range of neuropsychiatric disorders.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

- 9. A role for accumbal glycine receptors in modulation of dopamine release by the glycine transporter-1 inhibitor org25935 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Org 25935 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1), has garnered significant interest in the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed, plausible synthetic route for this compound hydrochloride. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound hydrochloride is chemically designated as cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride. The structure is characterized by a rigid tetrahydronaphthalene core, which provides a defined stereochemical orientation of the key pharmacophoric elements.

Chemical Structure:

Table 1: Physicochemical and Identification Properties of this compound Hydrochloride

| Property | Value |

| IUPAC Name | cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride |

| Synonyms | SCH 900435 |

| CAS Number | 1146978-08-6 |

| Molecular Formula | C₂₁H₂₆ClNO₃ |

| Molecular Weight | 375.89 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Melting Point | Not available |

| pKa | Not available |

Plausible Synthesis of this compound Hydrochloride

While the precise, proprietary synthesis of this compound hydrochloride by its originators is not publicly detailed, a plausible and scientifically sound synthetic route can be devised based on established principles of organic chemistry and analogous syntheses of related tetraline derivatives. The following proposed multi-step synthesis starts from commercially available materials.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1-phenyl-3,4-dihydronaphthalen-1-ol

-

Reaction: Grignard reaction of 6-methoxy-1-tetralone with phenylmagnesium bromide.

-

Procedure: To a solution of phenylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 6-methoxy-1-tetralone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene

-

Reaction: Catalytic hydrogenation of the tertiary alcohol.

-

Procedure: 6-Methoxy-1-phenyl-3,4-dihydronaphthalen-1-ol (1.0 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired product.

Step 3: Synthesis of cis-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid

-

Reaction: Directed ortho-lithiation followed by carboxylation. The cis stereochemistry is directed by the existing phenyl group.

-

Procedure: To a solution of 6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, n-butyllithium (1.5 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude acid is purified by recrystallization.

Step 4: Synthesis of cis-(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

-

Reaction: Reduction of the carboxylic acid.

-

Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous THF at 0 °C, a solution of cis-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the alcohol.

Step 5: Synthesis of cis-2-(Chloromethyl)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene

-

Reaction: Conversion of the alcohol to a chloride.

-

Procedure: The alcohol from the previous step (1.0 equivalent) is dissolved in dichloromethane, and thionyl chloride (SOCl₂) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloride, which is used in the next step without further purification.

Step 6: Synthesis of Ethyl cis-N-methyl-N-((6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)glycinate

-

Reaction: N-alkylation of ethyl sarcosinate.

-

Procedure: A mixture of the crude chloride (1.0 equivalent), ethyl sarcosinate (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is heated at reflux for 12 hours. The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired ester.

Step 7: Synthesis of cis-N-methyl-N-((6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)glycine (this compound)

-

Reaction: Saponification of the ester.

-

Procedure: The ester (1.0 equivalent) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (3.0 equivalents) is added, and the mixture is stirred at room temperature for 6 hours. The reaction mixture is acidified with 1 M HCl to pH ~6. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the free base of this compound.

Step 8: Synthesis of this compound Hydrochloride

-

Reaction: Salt formation.

-

Procedure: The free base of this compound is dissolved in a minimal amount of diethyl ether. A solution of hydrogen chloride in diethyl ether (1.1 equivalents) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a solid.

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions as a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. By inhibiting GlyT1, this compound increases the synaptic levels of glycine. Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. Enhanced glycine levels lead to increased activation of NMDA receptors, which is hypothesized to be the basis for the therapeutic effects of GlyT1 inhibitors in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound hydrochloride and a plausible, multi-step synthesis. The proposed synthetic route, along with the detailed experimental protocols, offers a valuable resource for medicinal chemists and drug development professionals. The elucidation of its mechanism of action as a GlyT1 inhibitor highlights its potential for modulating NMDA receptor function, a key target in contemporary neuroscience research. Further investigation into the synthesis and biological activity of this compound and its analogs will continue to be a promising area of research.

In Vitro Potency and Selectivity Profile of Org 25935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] As a member of the sarcosine-based class of inhibitors, this compound acts non-competitively to increase synaptic levels of glycine. This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as an essential co-agonist, has led to its investigation in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, including detailed experimental protocols and visual representations of key pathways and workflows.

In Vitro Potency

The in vitro potency of this compound has been determined through functional assays measuring the inhibition of glycine uptake mediated by GlyT1. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

| Target | Assay Type | Reported IC50 | Reference |

| Glycine Transporter 1 (GlyT1) | Functional Glycine Uptake | 100 nM | |

| Glycine Transporter 1 (GlyT1) | Functional Glycine Uptake | 162 nM (0.162 µmol/L) | [2] |

In Vitro Selectivity Profile

This compound is characterized by its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2). It has been reported to have negligible action on GlyT2. Furthermore, qualitative assessments indicate a lack of significant affinity for a range of other common CNS targets.

| Target | Selectivity Information | Reference |

| Glycine Transporter 2 (GlyT2) | Negligible action | |

| Dopamine Transporters | Lacking significant affinity | [2] |

| Serotonin Transporters | Lacking significant affinity | [2] |

| Noradrenaline Transporters | Lacking significant affinity | [2] |

| Glutamate Receptors | Lacking significant affinity | [2] |

| GABA Receptors | Lacking significant affinity | [2] |

A comprehensive quantitative selectivity profile of this compound against a broad panel of receptors and transporters is not publicly available at the time of this writing.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of glycine-dependent receptors.

Caption: Mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to its target, such as GlyT1, expressed in a cell line.

Caption: Workflow for a radioligand binding assay.

1. Membrane Preparation:

-

Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined.

2. Assay Conditions:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand for the target transporter.

-

A range of concentrations of the test compound (e.g., this compound) or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding.

-

The prepared cell membranes.

-

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Washing:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

4. Quantification and Data Analysis:

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Glycine Uptake Assay (General Protocol)

This protocol describes a general method for assessing the functional inhibition of glycine transport by a compound like this compound in a cell-based assay.

Caption: Workflow for a functional glycine uptake assay.

1. Cell Culture and Seeding:

-

Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are cultured under appropriate conditions.

-

The cells are seeded into 96-well plates and allowed to adhere and form a confluent monolayer.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with an appropriate assay buffer.

-

The cells are then pre-incubated for a defined period with various concentrations of the test compound (e.g., this compound) or vehicle.

-

To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well.

-

The plate is incubated at a specific temperature (e.g., 37°C) for a short period to allow for glycine uptake.

3. Termination and Lysis:

-

The uptake is terminated by rapidly aspirating the glycine solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

-

The cells are then lysed using a suitable lysis buffer.

4. Quantification and Data Analysis:

-

A scintillant is added to the cell lysates.

-

The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 of the test compound, which reflects its functional inhibitory potency.

Conclusion

This compound is a potent and selective in vitro inhibitor of the glycine transporter 1. Its high affinity for GlyT1 and negligible activity at GlyT2 and other major CNS targets underscore its targeted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of similar GlyT1 inhibitors, which are crucial steps in the drug discovery and development pipeline. Further investigation into the comprehensive off-target profile through broad panel screening would provide a more complete understanding of the selectivity of this compound.

References

Org 25935: A Glycine Transporter 1 Inhibitor and its Impact on Glycine Homeostasis in the Nucleus Accumbens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Org 25935, a selective glycine transporter 1 (GlyT-1) inhibitor, with a specific focus on its impact on glycine levels within the nucleus accumbens (NAc). This compound has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including schizophrenia and alcohol dependence.[1][2] Its mechanism of action, centered on the modulation of extracellular glycine, has significant implications for synaptic transmission and neuronal signaling. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[3][4] The GlyT-1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations. By inhibiting GlyT-1, this compound effectively increases the availability of glycine in the synapse.[5] This modulation of glycine levels is of particular interest in the nucleus accumbens, a key brain region involved in reward, motivation, and addiction.

Glycine serves as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary neurotransmitter at inhibitory glycine receptors (GlyRs).[5] The elevation of extracellular glycine in the NAc by this compound has been shown to influence dopaminergic neurotransmission, a pathway critically implicated in the reinforcing effects of drugs of abuse.[6][7] This guide will delve into the quantitative effects of this compound on glycine and dopamine levels in the nucleus accumbens, the experimental procedures used to determine these effects, and the proposed signaling cascades involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neurochemical levels in the nucleus accumbens.

Table 1: Effect of Systemic this compound Administration on Extracellular Glycine Levels in the Nucleus Accumbens

| Dosage (mg/kg, i.p.) | Animal Model | Percent Increase in Glycine Levels | Reference |

| 3 | Wistar Rats | 25% | [5] |

| 6 | Wistar Rats | 80-87% | [5][7][8] |

| 10 | Wistar Rats | 130% | [5] |

Table 2: Effect of Systemic this compound Administration on Extracellular Dopamine Levels in the Nucleus Accumbens

| Dosage (mg/kg, i.p.) | Animal Model | Observation | Reference |

| 6 | Wistar Rats | Increased dopamine output in a subpopulation of rats (38-52%) | [7] |

| 6 | Wistar Rats | Counteracted ethanol-induced increases in dopamine levels | [7] |

Signaling Pathways and Experimental Workflow

The following diagrams visualize the proposed signaling pathway of this compound in the nucleus accumbens and a typical experimental workflow for its study.

Caption: Proposed signaling pathway of this compound in the nucleus accumbens.

Caption: Experimental workflow for in vivo microdialysis studies.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Animals

Surgical Procedures

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens. The coordinates for implantation are determined based on a rat brain atlas. The cannula is secured to the skull with dental cement.

-

Post-operative Care: Following surgery, animals are allowed a recovery period of several days to a week.

In Vivo Microdialysis

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to measure basal levels of glycine and dopamine.

-

Drug Administration: this compound or a vehicle control is administered systemically, typically via intraperitoneal (i.p.) injection.[7]

-

Post-Treatment Sampling: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time.

Neurochemical Analysis

-

High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are analyzed using HPLC to separate and quantify the levels of glycine and dopamine.

-

Detection:

-

Dopamine: Electrochemical detection is a common method for quantifying dopamine due to its sensitivity.

-

Glycine: Glycine is often derivatized with a fluorescent tag and then detected using a fluorescence detector.

-

-

Data Analysis: The concentrations of glycine and dopamine in the post-treatment samples are expressed as a percentage of the average baseline levels.

Mechanism of Action and Implications

This compound exerts its effects by inhibiting the GlyT-1 transporter, leading to a significant increase in extracellular glycine concentrations in the nucleus accumbens.[5][7][8] This elevated glycine level is thought to modulate neuronal activity through at least two primary mechanisms:

-

Potentiation of NMDA Receptor Function: As a co-agonist at the NMDA receptor, increased glycine can enhance glutamatergic neurotransmission.

-

Activation of Glycine Receptors: Glycine is the primary agonist for inhibitory glycine receptors. Their activation can lead to hyperpolarization of neurons, such as medium spiny neurons in the NAc, which in turn can modulate downstream dopamine release.[6]

The observation that this compound can increase basal dopamine levels in a subpopulation of rats and attenuate ethanol-induced dopamine release suggests a complex interaction with the mesolimbic dopamine system.[7] This dual action makes GlyT-1 inhibitors like this compound a subject of interest for the development of novel pharmacotherapies for conditions characterized by dysregulated dopamine signaling, such as addiction.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of glycine in the central nervous system. The data clearly demonstrate its ability to elevate extracellular glycine levels in the nucleus accumbens, with consequent effects on the dopaminergic system. The experimental protocols outlined in this guide provide a foundation for researchers aiming to further explore the therapeutic potential of GlyT-1 inhibitors. Future research will likely focus on elucidating the precise downstream signaling cascades and the behavioral correlates of this compound-induced neurochemical changes.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

- 7. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Early-Stage Clinical Trial Data for Org 25935 in Schizophrenia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935 (also known as SCH 900435) is an investigational small molecule that acts as a selective inhibitor of the glycine transporter type 1 (GlyT-1). The rationale for its development in the context of schizophrenia stems from the glutamate hypofunction hypothesis of the disorder. By blocking the reuptake of glycine in the synaptic cleft, this compound increases the availability of this obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This, in turn, is hypothesized to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating the negative and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound in schizophrenia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathway.

Mechanism of Action: GlyT-1 Inhibition and NMDA Receptor Modulation

This compound's mechanism of action is centered on the potentiation of NMDA receptor signaling through the inhibition of GlyT-1. GlyT-1 is the primary transporter responsible for clearing glycine from the synaptic space. In schizophrenic patients, a deficit in glutamatergic signaling, particularly through the NMDA receptor, is thought to contribute significantly to the negative and cognitive symptom domains. By inhibiting GlyT-1, this compound elevates extracellular glycine concentrations, leading to increased occupancy of the glycine binding site on the NMDA receptor. This enhances the receptor's sensitivity to glutamate, thereby augmenting glutamatergic neurotransmission.

Caption: Signaling pathway of this compound.

Early-Stage Clinical Development: The GIANT Trial

The primary early-stage clinical evaluation of this compound in schizophrenia was the Glycine Uptake Inhibitor Efficacy and Safety Trial (GIANT), a Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT00725075).[1]

Experimental Protocol: GIANT Trial[1]

-

Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to second-generation antipsychotics (SGAs) in patients with predominant, persistent negative symptoms of schizophrenia.

-

Patient Population: 215 adult patients with a diagnosis of schizophrenia who were stabilized on a second-generation antipsychotic for at least 3 months and had predominant and persistent negative symptoms.

-

Intervention: Patients were randomized to one of three treatment arms:

-

This compound low dose (4-8 mg twice daily)

-

This compound high dose (12-16 mg twice daily)

-

Placebo

-

-

Duration: 12 weeks of treatment.

-

Primary Efficacy Endpoint: Mean change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) composite score.

-

Secondary Efficacy Endpoints:

-

Positive and Negative Syndrome Scale (PANSS) total and subscale scores.

-

Calgary Depression Scale for Schizophrenia (CDSS).

-

Global Assessment of Functioning (GAF) scale.

-

Cognitive measures assessed by a computerized battery (Central Nervous System Vital Signs).

-

Caption: GIANT Trial Experimental Workflow.

Clinical Trial Data

Efficacy Results

The GIANT trial did not meet its primary or secondary efficacy endpoints. Both the low- and high-dose groups of this compound failed to demonstrate a statistically significant difference from placebo in the mean change from baseline on the SANS composite score.[1] Similarly, no significant improvements were observed for the PANSS total and subscale scores, CDSS, GAF, or the majority of the cognitive domains tested.[1]

Table 1: Summary of Primary Efficacy Outcome in the GIANT Trial

| Treatment Group | Mean Change from Baseline in SANS Composite Score (±SD) | p-value vs. Placebo |

| This compound (4-8 mg BID) | Data not available in public sources | Not Significant |

| This compound (12-16 mg BID) | Data not available in public sources | Not Significant |

| Placebo | Data not available in public sources | - |

| Note: While the trial results were negative, specific numerical data from the primary publication are not publicly available to populate this table. |

Safety and Tolerability

This compound was reported to be generally well-tolerated in the GIANT trial.[1] There were no meaningful effects on extrapyramidal symptoms.[1] The most frequently reported adverse events were reversible visual disturbances.[1] A detailed breakdown of the incidence of adverse events is not available in the primary publication's abstract.

Another study in healthy male volunteers who received a single 12 mg dose of this compound also reported the drug to be well-tolerated. The most common side effects were dizziness and drowsiness, which were mainly mild.

Table 2: Reported Adverse Events for this compound

| Adverse Event | Population | Dose | Incidence | Reference |

| Reversible Visual Disturbances | Schizophrenia Patients | 4-16 mg BID | Not Specified | [1] |

| Dizziness | Healthy Male Volunteers | 12 mg (single dose) | Significantly more than placebo | |

| Drowsiness | Healthy Male Volunteers | 12 mg (single dose) | Significantly more than placebo | |

| Note: Specific percentages for adverse event incidence are not available in the reviewed literature. |

Pharmacokinetics

Preclinical Studies

In animal models, this compound demonstrated properties consistent with its proposed mechanism of action. It was shown to effectively counteract the behavioral effects of the NMDA receptor antagonist ketamine in human trials, suggesting target engagement.[2] Preclinical studies also indicated that this compound has analgesic and anticonvulsant effects and can reduce alcohol consumption in animal models.

Conclusion

The early-stage clinical development of this compound as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia did not yield evidence of efficacy. The pivotal GIANT trial failed to demonstrate a significant improvement over placebo on its primary and secondary endpoints. While the safety profile of this compound appears to be acceptable, the lack of efficacy has halted its further development for this indication. The data from these early trials underscore the challenges of translating the glutamate hypofunction hypothesis of schizophrenia into effective clinical treatments. Further research in this area may require more refined patient selection, alternative dosing strategies, or the development of novel molecules with different properties.

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Org 25935 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2][3][4] By blocking GlyT-1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] This modulation of NMDA receptor function has led to the investigation of this compound for various central nervous system disorders.[7][8] In preclinical studies, particularly in rats, this compound has been shown to reduce alcohol consumption and prevent relapse-like drinking behavior.[9][10] These effects are thought to be mediated, at least in part, by the modulation of neurotransmitter systems, including the mesolimbic dopamine system.[11][12]